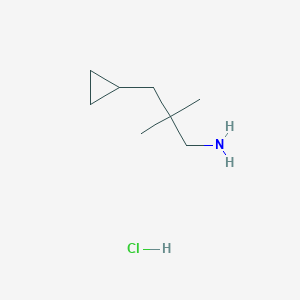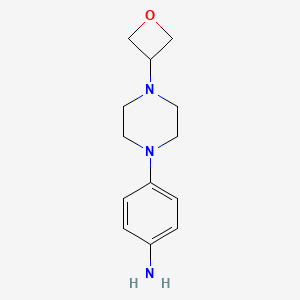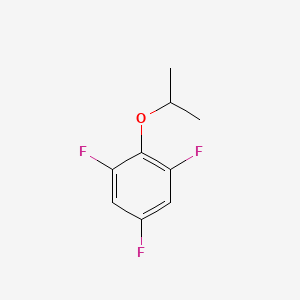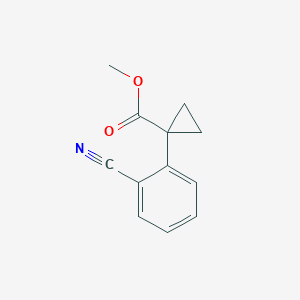
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
“Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for “Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is 1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 . This code provides a specific text string representation for the molecular structure of a compound.Physical And Chemical Properties Analysis
“Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is a white solid . It has a molecular weight of 201.22 g/mol . The compound is stored at a temperature of 0-5°C .Wissenschaftliche Forschungsanwendungen
1. Structural and Conformational Analysis
The structure and conformation of related cyclopropanecarboxylic acid derivatives have been studied through X-ray methods. These studies provide insights into the molecular interactions and conformations that are essential for understanding the chemical behavior of compounds like Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate (J. Korp, I. Bernal, & R. Fuchs, 1983).
2. Electrolysis and Chemical Reactions
Research into the electrolysis of similar compounds, such as methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, has revealed the formation of products through radical coupling and carbonium ion intermediates. These findings are significant for understanding the chemical reactivity and potential applications of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in synthesis and industrial processes (T. D. Binns, R. Brettle, & G. Cox, 1968).
3. Polymerization Potential
The polymerization of cyclic monomers related to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate has been explored, revealing the potential of these compounds in creating polymers with specific properties like high glass transition temperatures. Such research underlines the utility of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in materials science and polymer chemistry (N. Moszner, F. Zeuner, U. Fischer, V. Rheinberger, A. Meijere, & Viktor Bagutski, 2003).
4. Inhibition Studies in Plant Biology
Compounds structurally analogous to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate have been used to study their inhibitory effects on ethylene production in plants. This research is crucial for understanding plant physiology and could have applications in agriculture and plant science (V. Dourtoglou & E. Koussissi, 2000).
5. Medicinal Chemistry Applications
Investigations into the Lewis acid-catalyzed ring-opening of activated cyclopropanes, which are structurally similar to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, have potential applications in the synthesis of biologically active compounds. This research demonstrates the relevance of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in medicinal chemistry (O. Lifchits & A. Charette, 2008).
Eigenschaften
IUPAC Name |
methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJXKDAKXQLJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732145 | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate | |
CAS RN |
1092794-06-3 | |
| Record name | Cyclopropanecarboxylic acid, 1-(2-cyanophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092794-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
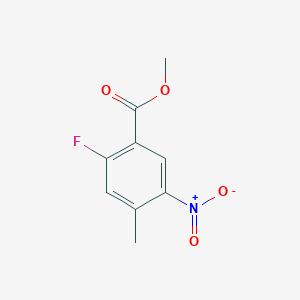
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)
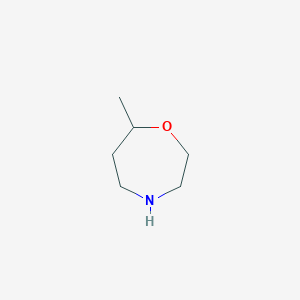
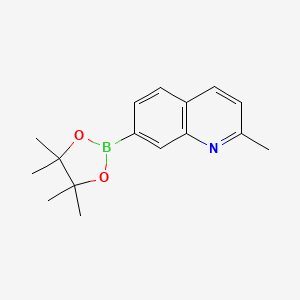
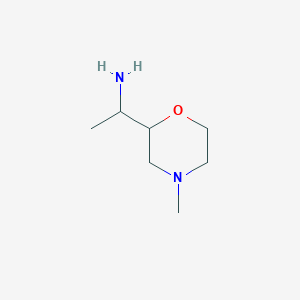
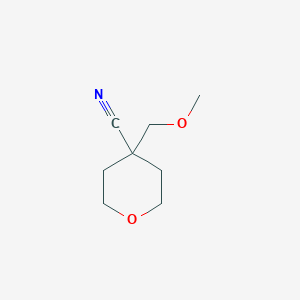
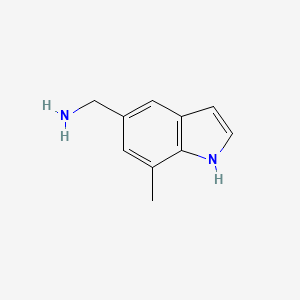
![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride](/img/structure/B1429145.png)
